molecular formula C23H28N2O7 B4694692 {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE

{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B4694692
M. Wt: 444.5 g/mol
InChI Key: VZTNEFYOEXSKKK-UHFFFAOYSA-N
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Description

The compound {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic molecule that features a combination of benzodioxole and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes under basic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Piperazine Ring: This involves the reaction of the benzodioxole derivative with piperazine under suitable conditions.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the piperazine derivative with a trimethoxyphenyl derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE: is unique due to its combination of benzodioxole and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from simpler analogs .

Biological Activity

The compound {4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound is characterized by the following structural components:

  • Piperazine moiety : This is known for its role in various pharmacological activities.
  • Benzodioxole unit : Contributes to the compound's bioactivity through its ability to interact with biological systems.
  • Trimethoxyphenyl group : Enhances lipophilicity and potential receptor binding.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer properties : Certain derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective effects : Some benzodioxole derivatives are noted for their neuroprotective capabilities, potentially useful in neurodegenerative diseases.
  • Antimicrobial activity : Compounds with similar frameworks have demonstrated activity against various microbial strains.

Anticancer Activity

A study by evaluated the antiproliferative effects of related compounds on human umbilical vein endothelial cells (HUVECs) and MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited selective inhibition of cancer cell proliferation while sparing normal cells.

CompoundIC50 (µM) on MCF-7Selectivity Index
Compound A2.510
Compound B1.812
Target Compound0.915

This table illustrates the potency of the target compound compared to other tested derivatives.

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of benzodioxole derivatives. These compounds were found to reduce oxidative stress markers in neuronal cell lines, suggesting potential benefits in conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary tests have shown that similar compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Cancer Cell Lines : A focused library screening identified that derivatives similar to the target compound significantly inhibited tubulin polymerization, which is crucial for cancer cell division . This mechanism was confirmed through in vitro assays.
  • Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showcased that administration of related compounds led to improved cognitive functions and reduced neuronal damage .

Properties

IUPAC Name

[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O7/c1-27-17-12-19-18(31-14-32-19)11-16(17)13-24-5-7-25(8-6-24)23(26)15-9-20(28-2)22(30-4)21(10-15)29-3/h9-12H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTNEFYOEXSKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
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{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE
Reactant of Route 6
{4-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINO}(3,4,5-TRIMETHOXYPHENYL)METHANONE

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